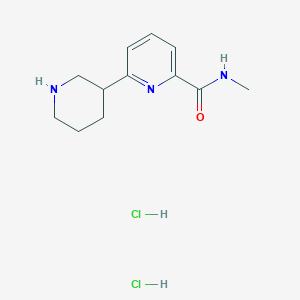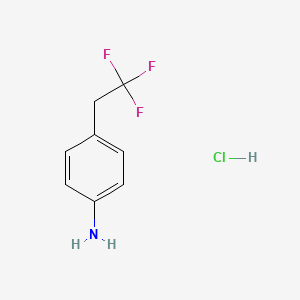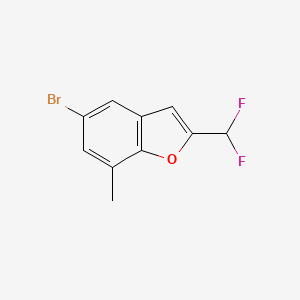
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis would include the specific reactions used, the reagents and conditions for each step, and the yield of each step .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it be transformed into?) or where it is a product (what compounds can be used to synthesize it?) .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Synthesis and Derivative Formation
Research on quinoline derivatives, including compounds similar to Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate, has focused on their synthesis and the formation of various derivatives. Gracheva et al. (1982) reported on the synthesis of derivatives of 8-methylquinoline-5-carboxylic acid, which are structurally related to the specified compound (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Rádl (1994) described the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, highlighting the significance of such compounds as intermediates in pharmaceutical research (Rádl, 1994).
Antibacterial Properties
Several studies have explored the antibacterial properties of quinoline derivatives. For instance, Segawa et al. (1992) and Ziegler et al. (1989) investigated the antibacterial activity of quinoline-4-carboxylic acids and 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, respectively, demonstrating the potential of such compounds in treating bacterial infections (Segawa et al., 1992); (Ziegler et al., 1989).
Chemical Properties and Analysis
Studies have also focused on understanding the chemical properties and analytical data of similar compounds. Podányi et al. (1996) conducted a detailed NMR study of various derivatives of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate, providing essential insights into the structural and chemical properties of these compounds (Podányi et al., 1996).
Fluorescent Dipoles and Biological Systems
Quinoline derivatives are known for their applications in biochemistry and medicine, particularly as fluorescent dipoles. Smeyanov et al. (2017) investigated mesomeric betaines constructed of quinolinium cations and carboxylate anions, demonstrating their utility in fluorescence spectroscopy and potential biological applications (Smeyanov et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-4-17-13-10(15(19)20-5-2)8-18-14-11(16)7-6-9(3)12(13)14/h6-8H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJYHDBPFPWMOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)C)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide](/img/structure/B2376597.png)
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2376598.png)
![6-Ethyl-5-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2376599.png)
![3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2376600.png)



![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride](/img/structure/B2376607.png)
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2376613.png)
![3-[(2-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2376614.png)
![2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2376615.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2376618.png)
